3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound with a molecular formula of C15H15FN2O2 This compound is characterized by the presence of a fluorinated aromatic ring, a piperidinone moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-5-methylphenyl)boronic acid
- 3-Fluoro-2-Methylphenylboronic Acid
- (3-Fluoro-5-methoxycarbonylphenyl)boronic acid
Uniqueness
3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated aromatic ring enhances its stability and reactivity, while the piperidinone and nitrile groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C15H15FN2O2 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
3-[1-(3-fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15FN2O2/c1-10-7-11(16)9-12(8-10)18-6-2-3-13(15(18)20)14(19)4-5-17/h7-9,13H,2-4,6H2,1H3 |
InChI Key |
ZKMUNWHJFXZORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2CCCC(C2=O)C(=O)CC#N |
Origin of Product |
United States |
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